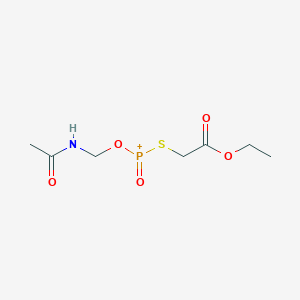
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves several steps, each requiring specific conditions and reagents. One common method involves the reaction of ethyl chloroformate with a suitable amine to form an intermediate, which is then reacted with other reagents to introduce the oxo, oxa, thia, and aza groups. The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes, depending on the desired quantity and application. These methods often require optimization of reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors on cell surfaces, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(Ethoxycarbonyl)-3,7-dioxo-4-oxa-2-thia-6-aza-3-phosphoniaoctane can be compared with other similar compounds, such as:
2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline: This compound shares some structural similarities but differs in its specific functional groups and applications.
3-Ethoxycarbonyl-N-alkyl-isoquinolinium: Another related compound with different biological activities and synthetic routes.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
63555-70-4 |
|---|---|
Molecular Formula |
C7H13NO5PS+ |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
acetamidomethoxy-(2-ethoxy-2-oxoethyl)sulfanyl-oxophosphanium |
InChI |
InChI=1S/C7H12NO5PS/c1-3-12-7(10)4-15-14(11)13-5-8-6(2)9/h3-5H2,1-2H3/p+1 |
InChI Key |
SRHJDFWJIPYHSL-UHFFFAOYSA-O |
Canonical SMILES |
CCOC(=O)CS[P+](=O)OCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















